Erlose

描述

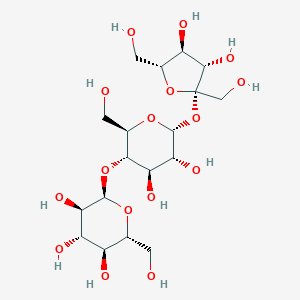

埃洛糖是一种三糖,由蔗糖和一个附加在葡萄糖环4位上的α-D-吡喃葡萄糖基组成。它天然存在于大豆蚜虫蜜露中,以其甜味特性而闻名。 埃洛糖是一种替代性甜味剂,已被证明可以抑制口腔微生物(主要是变形链球菌)引起的龋齿形成 .

科学研究应用

埃洛糖有几种科学研究应用:

化学: 用作 HPLC 方法中的参考化合物,用于分析各种食品样品中的糖含量.

生物学: 研究其在蜜蜂和蚂蚁等昆虫的食性偏好中的作用.

医学: 研究其抑制口腔微生物引起的龋齿形成的潜力.

工业: 用作食品中蔗糖的替代甜味剂,以降低致龋性.

作用机制

埃洛糖主要通过与口腔微生物的相互作用发挥其作用。它通过阻止变形链球菌的生长和活性来抑制龋齿的形成。 分子靶标包括参与这些细菌蔗糖代谢的酶,从而降低其产生导致牙齿腐蚀的酸的能力 .

类似化合物:

蔗糖: 一种由葡萄糖和果糖组成的二糖,常用作甜味剂。

麦芽糖: 一种由两个葡萄糖分子组成的二糖,用于酿造和烘焙。

埃洛糖的独特性: 埃洛糖因其三糖结构而独一无二,与蔗糖相比,它具有独特的甜味特性和更低的致龋性。 其抑制龋齿形成的能力使其成为口腔健康研究和应用中的宝贵化合物 .

生化分析

Biochemical Properties

Erlose interacts with various biomolecules in biochemical reactions. It is utilized by insects such as honey bees and ants, indicating its role in their metabolic processes

Cellular Effects

It is known to influence the growth of certain oral bacteria, suggesting it may have an impact on cellular metabolism

Metabolic Pathways

This compound is involved in the metabolic pathways of certain insects, where it is utilized as a source of energy

准备方法

合成路线和反应条件: 埃洛糖可以通过涉及蔗糖和特定葡萄糖基转移酶的酶促反应合成。反应通常包括将葡萄糖基转移到蔗糖上,形成埃洛糖的三糖结构。 反应条件通常包括控制温度和 pH 值,以优化酶活性并提高产率 .

工业生产方法: 埃洛糖的工业生产涉及从大豆蚜虫蜜露等天然来源提取该化合物。该过程包括纯化步骤,以从其他糖类和杂质中分离出埃洛糖。 高效液相色谱 (HPLC) 通常用于此目的 .

化学反应分析

反应类型: 埃洛糖会发生各种化学反应,包括水解、氧化和糖基化。

常见试剂和条件:

水解: 酸性或酶促水解可以将埃洛糖分解成其组成糖,即葡萄糖和果糖。

氧化: 过氧化氢等氧化剂可以氧化埃洛糖,导致形成葡萄糖酸衍生物。

主要产品:

水解: 葡萄糖和果糖。

氧化: 葡萄糖酸衍生物。

糖基化: 根据所用酶和条件的不同,会形成各种寡糖.

相似化合物的比较

Sucrose: A disaccharide composed of glucose and fructose, commonly used as a sweetener.

Maltose: A disaccharide composed of two glucose molecules, used in brewing and baking.

Trehalose: A disaccharide composed of two glucose molecules, known for its stability and use in preserving biological samples

Uniqueness of Erlose: this compound is unique due to its trisaccharide structure, which provides distinct sweetening properties and a lower cariogenic potential compared to sucrose. Its ability to inhibit dental caries formation makes it a valuable compound in dental health research and applications .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-KKNDGLDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927037 | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-54-7 | |

| Record name | Erlose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is erlose formed in nature?

A1: this compound is primarily synthesized by certain insects, specifically phloem-feeding insects like aphids and some species of stingless bees. [, , ] These insects possess enzymes that can convert sucrose into this compound through a transglycosylation reaction. []

Q2: What is the significance of this compound in honeydew?

A2: this compound is a significant component of honeydew, a sugar-rich liquid excreted by phloem-feeding insects. [, ] Its presence in honeydew, along with other oligosaccharides like melezitose, can indicate honeydew honey consumption by certain insects and plays a role in attracting ants for a symbiotic relationship with aphids. []

Q3: Can this compound be found in honey?

A3: Yes, this compound is found in varying amounts in honeydew honey, which is produced by bees that collect honeydew as a nectar source. [, , , ] The concentration of this compound can be used to differentiate between honeydew honey and blossom honey. [, ]

Q4: Can this compound be produced enzymatically?

A4: Yes, this compound can be synthesized enzymatically using enzymes like levansucrase [, ] and inulosucrase [] from various bacterial sources. These enzymes can transfer a fructosyl moiety from sucrose to maltose, resulting in this compound formation. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O16, and its molecular weight is 504.44 g/mol. []

Q6: What are the key structural features of this compound?

A6: this compound is a trisaccharide composed of two glucose units linked α(1→4) and a fructose unit linked α(1→2) to the terminal glucose. This structure distinguishes it from other trisaccharides and contributes to its unique properties.

Q7: What analytical techniques are used to characterize this compound?

A7: Techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [], Gas Chromatography (GC) [], and Liquid Chromatography (LC) [] are commonly employed to identify and quantify this compound in various matrices. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the linkage patterns and configurations of the sugar units in this compound. []

Q8: Is this compound a reducing sugar?

A8: No, this compound is a non-reducing sugar, as its anomeric carbon is involved in a glycosidic bond, preventing it from participating in typical reducing sugar reactions. []

Q9: What are the potential applications of this compound in the food industry?

A9: this compound is a promising candidate for use as a low-calorie sweetener due to its sweetness profile and potential prebiotic properties. [, ] Further research is underway to fully elucidate its potential benefits and applications in food and beverages.

Q10: What is known about the digestibility and metabolism of this compound?

A11: Research suggests that this compound is not readily digested by human digestive enzymes, indicating its potential as a low-calorie sweetener and prebiotic. [, , ] Further studies are required to fully understand its fate in the human digestive system and potential prebiotic effects on gut microbiota.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。